3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one
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Overview
Description
“3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one” is a complex organic compound. It contains a chromen-4-one group, which is a heterocyclic compound that is a derivative of chromene . The benzyl(methyl)amino group attached at the 3-position indicates the presence of a benzyl group and a methyl group attached to an amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines like this are often synthesized through methods such as reductive amination of aldehydes or ketones . The benzyl group could potentially be introduced through a nucleophilic substitution reaction with benzyl chloride .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl(methyl)amino group would likely contribute to the compound’s basicity, as nitrogen in amines is a base due to its lone pair of electrons .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions . The presence of the chromen-4-one group could also influence the compound’s reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could impact its solubility in water and other polar solvents .
Scientific Research Applications
- Organic Synthesis The chemical structure of 3-Bn-Me-NDP features both an amine and an alcohol functional group. This combination suggests its relevance in organic synthesis as a building block for more complex molecules.
- Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which exhibit inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have demonstrated potent antiviral effects against Coxsackie B4 virus .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
- The indole scaffold has been found in important synthetic drug molecules, providing valuable insights for therapeutic development .
- For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
- Researchers continue to explore indole derivatives for newer therapeutic possibilities .
- 3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one has the linear formula C16H15NO2S and CAS number 103-67-3 .
Antiviral Activity
Biological and Clinical Applications
Pharmacophore Potential
Linear Formula and CAS Number
Synthesis of Anti-Depressant Molecules
Future Directions
properties
IUPAC Name |
3-[benzyl(methyl)amino]-6-methylthiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-13-8-9-17-15(10-13)18(20)16(12-21-17)19(2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRMCTUYHVMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one |
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